4-Methoxyazetidin-2-one
Overview
Description
4-Methoxyazetidin-2-one is a four-membered heterocyclic compound with the molecular formula C4H7NO2. It is a derivative of azetidinone, characterized by the presence of a methoxy group at the fourth position. Azetidinones, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxy-2-aminobutyric acid with a dehydrating agent such as thionyl chloride, leading to the formation of the azetidinone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated azetidinone derivatives .
Scientific Research Applications
4-Methoxyazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyazetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to antibacterial effects . Additionally, the compound’s structure allows it to interact with tubulin, inhibiting microtubule assembly and exerting antimitotic effects .
Comparison with Similar Compounds
- 3-Methoxyazetidin-2-one
- 4-Acetoxy-2-azetidinone
- 3-Phenylazetidin-2-one
Comparison: 4-Methoxyazetidin-2-one is unique due to the presence of the methoxy group at the fourth position, which influences its reactivity and stability. Compared to 3-Methoxyazetidin-2-one, the position of the methoxy group alters the compound’s electronic properties and reactivity. Similarly, 4-Acetoxy-2-azetidinone has an acetoxy group instead of a methoxy group, leading to different chemical behavior and applications .
Properties
IUPAC Name |
4-methoxyazetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTYJKPRUGHCCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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